6-cyclopropyl-2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one
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Description
6-cyclopropyl-2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14601035 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA synthesis enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .
Mode of Action
The compound inhibits the activity of DNA gyrase and topoisomerase IV . By blocking these enzymes, it prevents bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and repair in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to their death .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis h37ra suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the death of bacteria, including both Gram-positive and Gram-negative strains . It has shown significant activity against Mycobacterium tuberculosis H37Ra .
Action Environment
The compound’s effectiveness against mycobacterium tuberculosis h37ra suggests that it may be effective in a variety of environments .
Properties
IUPAC Name |
4-cyclopropyl-2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c17-11-12(9-1-2-9)20-15(21-13(11)24)23-5-3-22(4-6-23)14(25)10-7-16(18,19)8-10/h9-10H,1-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAXVXBVJTYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CC(C4)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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